Pd(II) メソ-テトラ(N-メチル-4-ピリジル)ポルフィン テトラクロリド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

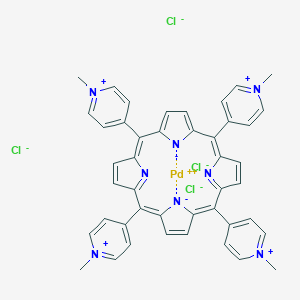

Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride is a synthetic, Palladium (II) porphyrin . It is also known as 5,10,15,20-Tetrakis (N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride . This compound is widely utilized in the fields of biochemistry and molecular biology .

Molecular Structure Analysis

The molecular formula of Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride is C44H36Cl4N8Pd . The exact mass is 924.08223 g/mol and the monoisotopic mass is 922.08518 g/mol . Unfortunately, the 3D structure is not available due to too many atoms, unsupported elements, and unsupported atom valence .Physical And Chemical Properties Analysis

The molecular weight of Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride is 925.04 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 8 . The topological polar surface area is 42.2 Ų . It has a heavy atom count of 57 .科学的研究の応用

合成ポルフィリン

“Pd(II) メソ-テトラ(N-メチル-4-ピリジル)ポルフィン テトラクロリド” は、合成ポルフィリンの特殊化学物質です . 合成ポルフィリンは、その独特な特性により、さまざまな分野で幅広い用途があります .

センサー

この化合物は、センサーの開発に使用されています . ポルフィリンとその誘導体は、その優れた光物理的特性により、センシング用途で精力的に研究されています .

水溶性ポルフィリン

これは、水溶性ポルフィリンの分野でも使用されています . 水溶性ポルフィリンは、さまざまな用途で役立つ独自の特性を持っています。

触媒作用

この化合物は、触媒作用で潜在的な用途があります . ポルフィリンとその誘導体は、さまざまな化学反応で利用できる触媒特性で知られています .

オプトエレクトロニクスデバイス

研究では、オプトエレクトロニクスデバイスでの潜在的な用途に焦点を当てています . ポルフィリンの独自の特性により、これらのデバイスの開発に適しています .

バイオメディシン

作用機序

Target of Action

It is known that porphyrin compounds often interact with various cellular components, including proteins and nucleic acids .

Mode of Action

Porphyrin compounds are known for their ability to intercalate into DNA and RNA structures, disrupting normal cellular functions

Biochemical Pathways

Porphyrin compounds are known to be involved in a variety of biological processes, including oxygen transport and photosynthesis

Pharmacokinetics

As a synthetic porphyrin, it is expected to have unique pharmacokinetic properties that may influence its bioavailability .

Result of Action

Porphyrin compounds are known to cause cellular damage when they intercalate into dna and rna structures .

Action Environment

The action, efficacy, and stability of Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature and protected from light , suggesting that light and temperature could affect its stability and activity.

生化学分析

Biochemical Properties

Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride plays a significant role in biochemical reactions. It is used as a model for heme, which is crucial for the function of hemoglobin and myoglobin . The compound interacts with various enzymes and proteins, mimicking the behavior of natural heme. For instance, it binds to metalloproteins, allowing researchers to study the structure and function of these proteins in detail . The nature of these interactions is primarily based on the metal-binding properties of the compound, which allows it to form stable complexes with proteins and enzymes .

Cellular Effects

Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride has notable effects on various types of cells and cellular processes. It is used in photodynamic therapy (PDT) to induce cell death through the generation of reactive oxygen species in targeted tumor cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride involves its ability to bind to biomolecules and modulate their activity. The compound forms stable complexes with metalloproteins, mimicking the behavior of natural heme . This binding interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, the compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride can change over time. The compound is stable when stored at room temperature and protected from light . Its activity may degrade over extended periods, leading to reduced efficacy in biochemical assays . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride vary with different dosages in animal models. At low doses, the compound can effectively mimic the behavior of natural heme without causing significant toxicity . At high doses, it can induce toxic effects, including oxidative stress and cell death . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of the heme biosynthesis and degradation pathways . The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes . For example, it can inhibit or activate enzymes involved in oxidative stress response, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, particularly in the context of photodynamic therapy .

Subcellular Localization

Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride is localized to specific subcellular compartments, where it exerts its effects on cellular function . The compound can be directed to specific organelles through targeting signals and post-translational modifications . For example, it can accumulate in mitochondria, where it can induce oxidative stress and cell death . The subcellular localization of the compound is crucial for its activity and function in biochemical assays and therapeutic applications .

特性

IUPAC Name |

palladium(2+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36N8.4ClH.Pd/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJKDYGBACGOPL-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H36Cl4N8Pd |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

925.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B173001.png)

![8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B173012.png)

![5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B173014.png)

![N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B173019.png)

![Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B173026.png)